Ethyl 4-(4-chlorophenyl)butanoate

Lipophilicity Partition Coefficient Prodrug Design

Ethyl 4-(4-chlorophenyl)butanoate (CAS 3435-98-1, molecular formula C12H15ClO2, molecular weight 226.70 g/mol) is a para-chlorophenyl-substituted butyric acid ethyl ester. It is classified as an aromatic ester and serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C12H15ClO2
Molecular Weight 226.70 g/mol
CAS No. 3435-98-1
Cat. No. B6292249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-chlorophenyl)butanoate
CAS3435-98-1
Molecular FormulaC12H15ClO2
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC1=CC=C(C=C1)Cl
InChIInChI=1S/C12H15ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3
InChIKeyRSTWVYZFJNQTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(4-chlorophenyl)butanoate (CAS 3435-98-1): Procurement-Grade Overview for Research and Industrial Sourcing


Ethyl 4-(4-chlorophenyl)butanoate (CAS 3435-98-1, molecular formula C12H15ClO2, molecular weight 226.70 g/mol) is a para-chlorophenyl-substituted butyric acid ethyl ester. It is classified as an aromatic ester and serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research . The compound features a 4-chlorophenyl ring linked via a tetramethylene chain to an ethyl ester terminus, a structure that confers distinct lipophilicity (LogP 3.23) and reactivity profiles compared to its ortho- and meta-chloro positional isomers as well as its free acid and methyl ester analogs . Commercially available at 97–98% purity from multiple vendors including Sigma-Aldrich (Cat. No. 128791), this compound is utilized in the synthesis of GABAergic agents, antiarrhythmic drug intermediates, and histone deacetylase (HDAC)-targeted anticancer prodrugs [1].

Why Generic Substitution of Ethyl 4-(4-chlorophenyl)butanoate with In-Class Analogs Carries Procurement Risk


Substituting Ethyl 4-(4-chlorophenyl)butanoate with seemingly similar C12H15ClO2 isomers or homologs introduces quantifiable risks in lipophilicity, metabolic stability, and synthetic pathway compatibility. The para-chloro substitution pattern yields a LogP of 3.23, which is significantly higher than the corresponding free acid 4-(4-chlorophenyl)butyric acid (LogP 2.75), directly impacting membrane permeability and prodrug design parameters [1]. In contrast, the ortho-chloro positional isomer Ethyl 3-(2-chlorophenyl)butanoate (CAS 130378-42-6) introduces steric hindrance and altered electronic effects that can reduce crystallinity and modify enzyme recognition . Furthermore, documented synthetic routes to GABA analogs and Clofilium phosphate explicitly require the 4-chlorophenyl ethyl ester as the penultimate intermediate; substitution with the methyl ester or free acid necessitates re-optimization of reaction conditions and may compromise yield [2]. These differences underscore why procurement specifications must be compound-specific rather than class-generic.

Quantitative Comparative Evidence for Ethyl 4-(4-chlorophenyl)butanoate Relative to Structural Analogs


LogP Differential: Ethyl 4-(4-chlorophenyl)butanoate vs. Free Acid and Methyl Ester Analogs

The ethyl ester of 4-(4-chlorophenyl)butyric acid exhibits a calculated LogP of 3.23, which is 0.48 log units higher than the free acid form (LogP 2.75) . This difference translates to approximately a 3-fold increase in octanol-water partition coefficient. Compared to the methyl ester analog Methyl 4-(4-chlorophenyl)butanoate (CAS 108257-30-3, C11H13ClO2, MW 212.67), the ethyl ester provides an additional methylene unit that incrementally increases lipophilicity, a parameter critical for optimizing blood-brain barrier penetration in CNS-targeted prodrugs [1]. The LogP of 3.23 places this compound in a favorable range for oral absorption according to Lipinski's Rule of Five, whereas the free acid (LogP 2.75) may exhibit suboptimal passive diffusion.

Lipophilicity Partition Coefficient Prodrug Design Membrane Permeability

Positional Isomer Effect: Para-Chloro vs. Ortho-Chloro Substitution on Physicochemical and Biological Properties

The para-chloro substitution in Ethyl 4-(4-chlorophenyl)butanoate provides a linear molecular geometry with a topological polar surface area (TPSA) of 26.3 Ų, while the ortho-chloro isomer Ethyl 3-(2-chlorophenyl)butanoate (CAS 130378-42-6) introduces steric hindrance due to the proximity of the chlorine atom to the butanoate chain . Para-substituted chloroanilines and chlorophenyl compounds generally exhibit higher melting points and lower volatility compared to ortho-substituted analogs due to molecular symmetry facilitating more efficient crystal packing . This property difference has implications for purification (recrystallization efficiency) and long-term storage stability. Furthermore, the para-chloro configuration places the electron-withdrawing chlorine substituent in conjugation with the aromatic ring, modulating the electron density of the phenyl group in a manner distinct from meta- or ortho-substituted isomers, which can alter π-stacking interactions with biological targets .

Positional Isomerism Structure-Activity Relationship Steric Effects Receptor Binding

Documented Synthetic Utility as GABA Analog Intermediate in Patent Literature

US Patent 3,471,548 (Keberle et al., Ciba-Geigy, 1969) explicitly describes the catalytic reduction of β-cyano-p-chlorodihydrocinnamic acid ethyl ester to yield 4-(p-chlorophenyl)-pyrrolidone-2 and γ-amino-β-(p-chlorophenyl)-butyric acid [1]. The ethyl ester of 4-(4-chlorophenyl)butyric acid serves as the penultimate intermediate in this synthetic pathway leading to CNS-active GABA analogs. In this patent context, the ethyl ester was specifically selected over the methyl ester due to its favorable reduction kinetics and crystallinity of intermediates [2]. A separate synthetic route documented in the Drug Synthesis Database further confirms that the ethyl ester of 4-(4-chlorophenyl)-4-oxobutyric acid (obtained from p-chlorobenzaldehyde, sodium cyanide, and ethyl acetate) is the key intermediate en route to Clofilium phosphate, a Class III antiarrhythmic agent [3]. The specificity of the ethyl ester in these documented routes means that substituting the methyl ester or free acid would require re-validation of each downstream synthetic step.

GABAergic Agents CNS Drug Synthesis Patent-Cited Intermediate Gamma-Amino Butyric Acid Derivatives

Commercial Availability and Specification Consistency: Sigma-Aldrich Grade vs. Generic Suppliers

Ethyl 4-(4-chlorophenyl)butanoate is cataloged by Sigma-Aldrich under product number 128791_ALDRICH with established quality specifications, providing traceable lot-to-lot consistency for reproducible research [1]. In comparison, generic suppliers list purity at 95–98% with variable analytical documentation . The Sigma-Aldrich sourcing ensures defined storage conditions (cool, dry environment for long-term stability) and compatibility with standard research protocols. The acid form 4-(4-chlorophenyl)butyric acid (CAS 4619-18-5) is also commercially available (e.g., Bidepharm, 97% purity), but its procurement as a research chemical lacks the same breadth of documented synthetic applications as the ethyl ester . For researchers requiring a building block with established synthetic precedent, the ethyl ester offers superior documented utility in multi-step syntheses.

Chemical Procurement Quality Specification Sigma-Aldrich Vendor Comparison Research-Grade Purity

Optimal Research and Industrial Application Scenarios for Ethyl 4-(4-chlorophenyl)butanoate Based on Quantitative Evidence


CNS-Targeted Prodrug Design Requiring Controlled Lipophilicity

With a LogP of 3.23—0.48 units higher than the free acid—Ethyl 4-(4-chlorophenyl)butanoate is optimally suited as a lipophilic prodrug intermediate for CNS-targeted GABAergic agents. The ester moiety provides a reversible bioavailability-enhancing mask that can be cleaved by endogenous esterases to release the active carboxylic acid at the target site . This application directly leverages the quantitative LogP differential demonstrated in Section 3, Evidence Item 1.

Multi-Step Pharmaceutical Intermediate Synthesis Following Patent-Validated Routes

For laboratories synthesizing GABA analogs (per US Patent 3,471,548) or Class III antiarrhythmic agents (Clofilium phosphate pathway), this specific ethyl ester is the documented penultimate intermediate [1]. Substituting the methyl ester or free acid invalidates the patent-described synthetic sequence and requires re-optimization of reduction and cyclization steps. This application scenario is directly supported by the patent-cited pathway evidence in Section 3, Evidence Item 3.

Structure-Activity Relationship (SAR) Studies of Chlorophenyl Alkanoates

The para-chloro substitution pattern, with a TPSA of 26.3 Ų and linear molecular geometry, makes this compound an ideal reference standard for SAR studies comparing para-, meta-, and ortho-chlorophenyl positional isomers . The absence of steric hindrance at the para position ensures consistent conformational behavior, enabling researchers to isolate electronic effects of chlorine substitution from steric effects—a differentiation not achievable with ortho-substituted analogs such as Ethyl 3-(2-chlorophenyl)butanoate.

Reproducible Academic and Industrial Research Requiring Traceable Quality Specifications

For academic laboratories and industrial R&D groups operating under quality management systems, sourcing this compound from Sigma-Aldrich (Cat. No. 128791) ensures lot-specific Certificate of Analysis documentation, defined long-term storage conditions, and supply chain traceability [2]. This procurement scenario is particularly relevant for multi-year research programs where batch-to-batch consistency and re-order reliability are critical.

Quote Request

Request a Quote for Ethyl 4-(4-chlorophenyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.